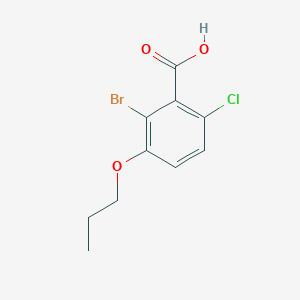

2-Bromo-6-chloro-3-propoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-6-chloro-3-propoxybenzoic acid is an organic compound with the molecular formula C10H10BrClO3 and a molecular weight of 293.54 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and propoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-propoxybenzoic acid typically involves the bromination and chlorination of a propoxybenzoic acid precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to maintain precise control over reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-propoxybenzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-6-chloro-3-propoxybenzoic acid has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-propoxybenzoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The propoxy group can enhance the compound’s solubility and facilitate its incorporation into larger molecular structures .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-6-chlorobenzoic acid: Lacks the propoxy group, making it less soluble and potentially less reactive in certain applications.

2-Bromo-5-methoxybenzoic acid: Contains a methoxy group instead of a propoxy group, which can alter its chemical properties and reactivity.

Uniqueness

2-Bromo-6-chloro-3-propoxybenzoic acid is unique due to the presence of the propoxy group, which enhances its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .

Biological Activity

2-Bromo-6-chloro-3-propoxybenzoic acid is an aromatic compound with significant potential in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10BrClO3

- Molecular Weight : Approximately 277.09 g/mol

- Structure : Characterized by bromine and chlorine substituents on the benzene ring, along with a propoxy group attached to the benzoic acid moiety.

This compound interacts with various biological targets, influencing several biochemical pathways:

- Enzyme Interaction : Similar compounds have been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction can lead to the formation of reactive intermediates that participate in further biochemical processes.

- Cell Signaling : The compound may modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression and cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is well-absorbed and distributed throughout the body. It undergoes metabolism by various enzymes and is excreted through the kidneys. Environmental factors such as temperature and pH can influence its stability and efficacy.

Biological Effects

The biological effects of this compound can be categorized into several areas:

- Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNFα. This suggests potential use in treating inflammatory diseases .

- Antitumor Activity : Research indicates that compounds targeting prostaglandin E2 (PGE2) receptors can inhibit tumor growth and metastasis in various cancer models. The overexpression of these receptors correlates with disease progression in cancers such as colorectal and lung cancer .

- Neuroprotective Effects : Some studies suggest that antagonists of PGE2 receptors may provide neuroprotection in models of neurodegenerative diseases, indicating a potential therapeutic application for this compound in conditions like Alzheimer's disease .

Study 1: In Vitro Analysis on Cytokine Production

A study investigated the effects of this compound on cytokine production from THP-1 mononuclear cells. Results indicated that at concentrations of 50–100 μM, the compound significantly inhibited the release of IL-1β, IL-6, and IL-8, demonstrating its potential as an anti-inflammatory agent.

Study 2: Tumor Growth Inhibition

In a mouse model of colorectal cancer, administration of a related compound led to a reduction in tumor size and metastasis when combined with COX inhibitors. This suggests similar potential for this compound in cancer therapy.

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C10H10BrClO3 | Anti-inflammatory, anti-tumor potential |

| 4-Chloro-3-propoxybenzoic acid | C10H11ClO3 | Interaction with cytochrome P450 enzymes |

| 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | Used in hypoglycemic drug synthesis |

Properties

Molecular Formula |

C10H10BrClO3 |

|---|---|

Molecular Weight |

293.54 g/mol |

IUPAC Name |

2-bromo-6-chloro-3-propoxybenzoic acid |

InChI |

InChI=1S/C10H10BrClO3/c1-2-5-15-7-4-3-6(12)8(9(7)11)10(13)14/h3-4H,2,5H2,1H3,(H,13,14) |

InChI Key |

YLRBEJPIHBLUAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)Cl)C(=O)O)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.